molecular formula C8H13NO3 B1433568 Methyl 1-methyl-6-oxopiperidine-2-carboxylate CAS No. 20845-27-6

Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Cat. No.: B1433568
CAS No.: 20845-27-6
M. Wt: 171.19 g/mol
InChI Key: GLXXVTTTXQNAHY-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-oxopiperidine-2-carboxylate (CAS 20845-27-6) is a high-purity piperidine-based chemical building block designed for research and development applications. This compound features a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol . Its structure incorporates both an ester and a lactam functional group, making it a versatile intermediate in organic synthesis, particularly for constructing more complex nitrogen-containing heterocycles. Piperidine and lactam scaffolds are of considerable interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules and natural products . As such, this compound serves as a key precursor for scientists working in the synthesis of novel pharmaceuticals and complex organic structures. Researchers can utilize this material in various transformations, including ring-opening reactions, further functionalization of the carbonyl groups, or as a starting point for generating compound libraries. Handle with care; this product has associated hazard warnings . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 1-methyl-6-oxopiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXXVTTTXQNAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from L-Glutamic Acid (Improved Patent Method)

A notable improved method described in patent CN109970625A involves the following steps:

Step Reaction Description Reagents/Conditions Outcome
1 Esterification of L-glutamic acid Acid catalyst, ethanol, reflux L-glutamic acid diethyl ester
2 N-substitution with 2-haloacetate and N-protective reagent Basic conditions, one-pot reaction N-substituted diester intermediate
3 Intramolecular cyclization Strong base (e.g., NaH), room temperature to reflux Protected (S)-5-oxopiperidine-2-carboxylic acid ethyl ester
4 Deprotection and methylation Acid/base workup, methylamine addition Methyl 1-methyl-6-oxopiperidine-2-carboxylate

This route emphasizes stereochemical control and efficient cyclization to yield the target compound with high enantiomeric purity.

Alternative Methods Involving Piperidine Derivatives

Other synthetic approaches involve the use of piperidine derivatives with pre-installed functional groups, followed by selective oxidation and esterification steps. For example, 4-methyl-6-oxopiperidine-2-carboxylic acid can be synthesized using chiral catalysts to control stereochemistry, then converted into the methyl ester form.

One-Pot and Two-Pot Reactions for Related Piperidine Compounds

Although focused on 2-spiropiperidines, the methodology involving one-pot or two-pot reactions with N-Boc imines and cyclic ketones provides insights into efficient synthesis of substituted piperidine compounds, which can be adapted for this compound analogues. These methods utilize base-mediated condensations and methylation steps to achieve functionalized products in moderate to good yields.

Comparative Data Table of Preparation Methods

Method Starting Material Key Steps Reaction Conditions Yield (%) Notes
Patent CN109970625A improved method L-glutamic acid Esterification, N-substitution, cyclization, methylation Acidic esterification, basic substitution, strong base cyclization, methylamine methylation High (not explicitly stated) High stereochemical control, one-pot N-substitution
Chiral catalyst method Piperidine derivatives Chiral catalysis, oxidation, esterification Optimized temperature, pressure, solvents Moderate to high Emphasis on stereochemistry for pharmaceutical use
One-pot synthesis of substituted piperidines N-Boc imines, cyclic ketones Dianion addition, deprotection, condensation, methylation Room temperature to reflux, NaHCO3 base 57-61% (related compounds) Efficient, adaptable for related compounds

Research Findings and Analytical Notes

  • The intramolecular cyclization under strong basic conditions is a critical step that determines the ring closure efficiency and purity of the piperidine ring system.
  • Methylation at the nitrogen atom is typically performed after ring formation to avoid side reactions and ensure regioselectivity.
  • The use of chiral catalysts and protective groups allows for stereochemical control, which is essential for biological activity in pharmaceutical applications.
  • One-pot synthesis methods reduce reaction time and purification steps, improving overall efficiency, though yields may vary depending on substrate scope.
  • Purification is often achieved by column chromatography, with yields influenced by reaction scale and reagent purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-6-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow reactors are often employed to ensure consistent quality and yield. Purification processes such as distillation or crystallization are utilized to achieve the desired purity levels.

Scientific Research Applications

Methyl 1-methyl-6-oxopiperidine-2-carboxylate has a broad range of applications across various fields:

Organic Synthesis

The compound serves as a building block for synthesizing complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Studies

Research indicates that this compound is utilized in studies focused on enzyme mechanisms and metabolic pathways. Its potential as an enzyme inhibitor makes it valuable for investigating biochemical processes.

Enzyme Inhibition Type IC50 (µM) Reference
AcetylcholinesteraseCompetitive5.2
ButyrylcholinesteraseNon-competitive3.8

Medicinal Chemistry

This compound is being investigated for its potential use in drug development, particularly as an intermediate in synthesizing pharmaceutical compounds.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study employed standard disc diffusion methods, with results recorded after 24 hours of incubation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound in a mouse model of neurodegeneration. The treatment resulted in reduced neuronal apoptosis and improved cognitive function, assessed through behavioral tests.

Mechanism of Action

The mechanism of action of methyl 1-methyl-6-oxopiperidine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. It may also interact with receptors or other proteins, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Piperidine and Pyrrolidine Derivatives

Compound Name CAS Number Ring Size Oxo Position Purity Key Features
This compound 20845-27-6 6-membered 6 95% Piperidine backbone, ester at C2
Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate 190783-99-4 5-membered 5 97% Pyrrolidine ring, higher purity
(R)-Methyl 3-methyl-2-oxo-1,2,3,4-THQ-6-carboxylate 1956435-51-0 6-membered 2 95% Tetrahydroquinoxaline scaffold

Key Observations :

Ring Size and Conformation: The 6-membered piperidine ring (this compound) allows for greater conformational flexibility compared to the 5-membered pyrrolidine analogue (methyl 1-methyl-5-oxopyrrolidine-2-carboxylate) . Puckering coordinates (e.g., amplitude and phase angles) influence reactivity and stability, with piperidine rings adopting chair or boat conformations depending on substituents .

Position of Oxo Group :

  • The 6-oxo group in the title compound vs. the 5-oxo group in the pyrrolidine analogue alters electronic distribution. The ketone at the 6-position in piperidine may participate in intramolecular hydrogen bonding with the ester group, affecting solubility and crystallization behavior.

Purity and Synthetic Accessibility :

  • The pyrrolidine derivative (97% purity) demonstrates marginally higher synthetic efficiency compared to the piperidine analogue (95%) , possibly due to fewer side reactions in smaller-ring systems.

Functional Group Comparisons

  • Ester vs. Carboxylic Acid Derivatives : Unlike methyl esters, carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid, CAS: 89581-58-8) exhibit higher polarity and acidity, impacting their applications in metal coordination or salt formation .

Biological Activity

Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H13NO3C_8H_{13}NO_3. Its structure includes a piperidine ring with a methyl group at the first position and a keto group at the sixth position, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It acts as a substrate in enzymatic reactions, influencing metabolic pathways. The compound's keto group allows for oxidation and reduction reactions, making it versatile in synthetic applications.

Key Mechanisms:

  • Enzyme Interaction : Acts as a substrate for specific enzymes, facilitating biochemical reactions.
  • Receptor Modulation : Potentially interacts with cellular receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
  • Neuropharmacological Effects : Its structural similarity to known neuroactive compounds indicates potential applications in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against certain bacterial strains
NeuropharmacologicalPotential effects on neurotransmitter systems
Enzyme InteractionSubstrate for specific metabolic enzymes

Case Study: Antimicrobial Testing

In a recent study, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study employed standard disc diffusion methods, with results recorded after 24 hours of incubation.

Comparative Analysis with Similar Compounds

The compound's biological activity can be compared with similar piperidine derivatives:

CompoundStructure FeaturesBiological Activity
Methyl 6-Oxopiperidine-2-CarboxylateLacks methyl group at the first positionLimited neuropharmacological effects
Methyl 1-Methyl-4-OxopiperidineDifferent positioning of functional groupsHigher neuroactivity

Q & A

How can researchers optimize the multi-step synthesis of Methyl 1-methyl-6-oxopiperidine-2-carboxylate to achieve high yield and purity?

Answer:

  • Key Variables to Control :
    • Temperature : Exothermic steps require precise cooling (e.g., 0–5°C for acylations).
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
    • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) for esterification or cyclization steps.
  • Optimization Strategies :
    • Employ Design of Experiments (DoE) to test variable interactions (e.g., solvent/temperature matrix).
    • Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) for intermediate purity checks .
    • Isolate intermediates via column chromatography with gradient elution to minimize side products.
  • Yield Enhancement :
    • Quench reactive intermediates (e.g., acyl chlorides) promptly to avoid decomposition.
    • Use anhydrous conditions for steps involving moisture-sensitive reagents .

What spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

  • Primary Techniques :
    • ¹H/¹³C NMR : Assign signals for the piperidine ring (e.g., δ 2.5–3.5 ppm for N-methyl groups) and ester carbonyl (δ ~170 ppm).
    • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and lactam carbonyl (~1680 cm⁻¹) .
    • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of COOCH₃).
  • Purity Assessment :
    • HPLC with UV detection (λ = 210–254 nm) to quantify impurities (<0.5% threshold).
    • Melting Point Analysis : Compare observed vs. literature values (±2°C tolerance) .

How can the puckering conformation of the piperidine ring in this compound be quantitatively analyzed?

Answer:

  • Crystallographic Approach :
    • Solve the crystal structure using SHELX for refinement .
    • Calculate Cremer-Pople puckering parameters (amplitude q and phase angle φ) to classify ring conformation (e.g., chair vs. boat) .
  • Software Tools :
    • Visualize the ring geometry with Mercury CSD , overlaying thermal ellipsoids to assess disorder .
    • Compare with Cambridge Structural Database (CSD) entries for similar piperidine derivatives .
  • Dynamic Effects :
    • Use VT-NMR (Variable Temperature NMR) to study ring-flipping kinetics in solution .

How should researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Answer:

  • Cross-Validation Strategies :
    • Solid-State vs. Solution : Compare X-ray-derived bond lengths with NMR NOE (Nuclear Overhauser Effect) data for spatial proximity .
    • Dynamic Effects : If NMR shows averaging (e.g., for chair-chair interconversion), use DFT calculations to model energy barriers .
  • Refinement Checks :
    • In SHELX, validate ADPs (Atomic Displacement Parameters) for anisotropic thermal motion, which may indicate disorder .
    • Re-examine crystallization solvents for potential co-crystallization artifacts .

What advanced computational tools can predict the reactivity of Methyl 1-methyl-6-oxopione-2-carboxylate in nucleophilic reactions?

Answer:

  • Quantum Mechanical Methods :
    • Perform DFT Calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbons) .
    • Simulate transition states for nucleophilic attack using Gaussian or ORCA software.
  • Docking Studies :
    • Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs for bioactivity testing .

How can researchers design experiments to investigate the biological activity of this compound derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Workflow :
    • Derivatization : Introduce substituents at the 2-carboxylate or 1-methyl positions via alkylation/acylation .
    • In Vitro Assays : Test inhibition of target enzymes (e.g., proteases) using fluorescence-based kinetic assays.
    • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values .
  • Ethical Compliance :
    • Adhere to institutional review protocols for bioactivity data, ensuring reproducibility and transparency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-methyl-6-oxopiperidine-2-carboxylate
Reactant of Route 2
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Methyl 1-methyl-6-oxopiperidine-2-carboxylate

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